molecular formula C8H10INO2S B183139 4-iodo-N,N-dimethylbenzenesulfonamide CAS No. 22184-85-6

4-iodo-N,N-dimethylbenzenesulfonamide

Cat. No. B183139
Key on ui cas rn: 22184-85-6
M. Wt: 311.14 g/mol
InChI Key: QPKJEIFWPMIDDL-UHFFFAOYSA-N
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Patent
US08865721B2

Procedure details

Dimethylamine (100 mL of 2.0 M solution in tetrahydrofuran; 200 mmol) was added to a solution of 4-iodobenzenesulfonyl chloride (54.76 g; 181 mmol) in pyridine (300 mL) at 0° C. under N2, followed by the addition of 4-N,N-dimethylaminopyridine (15 mg). The reaction was allowed to warm to room temperature and was stirred under N2 for 48 hrs. The reaction solution was poured into 1.2 liter of water, and the precipitated product was collected by filtration and rinsed with water (300 mL×2). The solid was dissolved in ethyl acetate (500 mL) and washed with 5% aqueous hydrochloric acid (300 mL×3), water (300 mL×2) and brine (300 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to give 4-iodo-N,N-dimethyl-benzenesulfonamide (49.46 g; 88%) as a white solid, which was used in the next reaction without further purification. 1H NMR (300 MHz, CDCl3) δ 7.88 (d, 2H, J=8.5 Hz), 7.46 (d, 2H, J=8.5 Hz), 2.69 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
54.76 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[I:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1.O>N1C=CC=CC=1>[I:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([N:2]([CH3:3])[CH3:1])(=[O:13])=[O:12])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CNC
Name
Quantity
54.76 g
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
4-N,N-dimethylaminopyridine
Quantity
15 mg
Type
reactant
Smiles
Step Three
Name
Quantity
1.2 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under N2 for 48 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
rinsed with water (300 mL×2)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed with 5% aqueous hydrochloric acid (300 mL×3), water (300 mL×2) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 49.46 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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